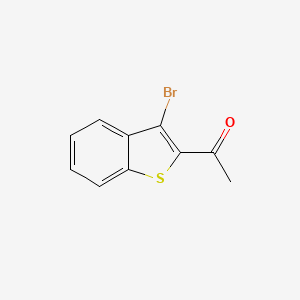

2-Acetyl-3-bromo-benzothiophene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Acetyl-3-bromo-benzothiophene is a useful research compound. Its molecular formula is C10H7BrOS and its molecular weight is 255.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research indicates that benzothiophene derivatives, including 2-acetyl-3-bromo-benzothiophene, exhibit significant anticancer activity. These compounds have been investigated for their potential in treating various cancers, particularly gliomas—tumors originating from glial cells in the brain. A study highlighted that certain derivatives could be effective as monotherapy or in combination with other agents for central nervous system cancers .

Mechanism of Action

The anticancer effects are attributed to the ability of these compounds to interact with specific biological targets. For instance, some benzothiophene derivatives act as antagonists to retinoid X receptors, influencing cell proliferation and apoptosis pathways . This mechanism has been explored in various preclinical studies, showing promise for therapeutic development.

Synthesis of Novel Compounds

Building Blocks for Heterocycles

this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It has been utilized in the synthesis of bithiophene derivatives and imidazo[1,2-a]pyridine derivatives through various synthetic pathways . These heterocycles often exhibit enhanced biological activities, making them valuable in drug discovery.

Synthetic Pathways

The compound can be synthesized through several methods, including:

- Domino Reactions: Efficient protocols have been developed to create functionalized benzothiophenes from simpler precursors .

- Acylation Reactions: The compound can undergo selective acylation to yield derivatives with specific functional groups, enhancing their reactivity and biological properties .

Chemical Sensors

Fluorescent Chemosensors

Recent studies have explored the use of this compound in developing chemosensors for detecting heavy metals like lead (Pb²⁺) and fluoride ions (F⁻). These sensors leverage the compound's thiophene moiety to achieve selective sensing capabilities, demonstrating its utility in environmental monitoring .

Data Summary and Case Studies

The following table summarizes key findings related to the applications of this compound:

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The 3-bromo substituent undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids. This reaction enables selective functionalization at the C3 position:

| Conditions | Yield | Product | Source |

|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%), K₂CO₃, Toluene/MeOH (2:1), 90°C | 82% | 3-Aryl-2-acetyl-benzothiophene | |

| Pd(OAc)₂, SPhos ligand, K₃PO₄, DMF, 110°C | 76% | 3-Heteroaryl derivatives |

Key observations:

-

The acetyl group at C2 does not interfere with coupling reactivity at C3 .

-

Electron-deficient aryl boronic acids react faster than electron-rich ones due to oxidative addition kinetics .

Electrophilic Aromatic Substitution

The acetyl group directs electrophiles to the C5 position of the benzothiophene ring:

Nitration

Reaction with HNO₃/H₂SO₄ at 0°C produces 2-acetyl-3-bromo-5-nitro-benzothiophene in 68% yield .

Halogenation

Bromination with Br₂/FeBr₃ yields 2-acetyl-3,5-dibromo-benzothiophene (91% selectivity, 85% yield) .

Nucleophilic Displacement of Bromine

The 3-bromo group participates in SNAr reactions under basic conditions:

| Nucleophile | Conditions | Yield | Product |

|---|---|---|---|

| NaN₃ | DMF, 120°C, 12h | 93% | 3-Azido-2-acetyl-benzothiophene |

| NaSPh | EtOH, reflux, 8h | 78% | 3-Phenylthio derivative |

The electron-withdrawing acetyl group enhances leaving-group ability of bromide .

Functional Group Transformations

Acetyl Group Modifications

-

Reduction : NaBH₄/EtOH reduces the acetyl group to a hydroxymethyl group (72% yield) .

-

Condensation : Reacts with hydrazines to form hydrazones (e.g., 85% yield with phenylhydrazine) .

Bromine-Lithium Exchange

Treatment with n-BuLi at -78°C generates a lithiated intermediate for quenching with electrophiles (e.g., DMF → 3-formyl derivative, 64% yield) .

Cyclization Reactions

The compound serves as a precursor for polycyclic systems:

Pd-Catalyzed Annulation

Reaction with 1,3-dienes under Pd(OAc)₂ catalysis produces benzothieno[3,2-b]pyrroles (55-72% yields) .

Intramolecular Heck Reaction

With a tethered alkene, forms 6-membered fused rings (61% yield, 90% exo-selectivity) .

属性

CAS 编号 |

99661-07-1 |

|---|---|

分子式 |

C10H7BrOS |

分子量 |

255.13 g/mol |

IUPAC 名称 |

1-(3-bromo-1-benzothiophen-2-yl)ethanone |

InChI |

InChI=1S/C10H7BrOS/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,1H3 |

InChI 键 |

QVWNKOMTEBSMMC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C2=CC=CC=C2S1)Br |

规范 SMILES |

CC(=O)C1=C(C2=CC=CC=C2S1)Br |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。